molecular formula C8H10O3 B13601788 (r)-4-(1-Hydroxyethyl)benzene-1,3-diol

(r)-4-(1-Hydroxyethyl)benzene-1,3-diol

Katalognummer: B13601788
Molekulargewicht: 154.16 g/mol
InChI-Schlüssel: DUNRSBLUMXLQPE-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-(1-Hydroxyethyl)benzene-1,3-diol is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center This compound is characterized by a benzene ring substituted with a hydroxyethyl group and two hydroxyl groups at the 1 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Hydroxyethyl)benzene-1,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dihydroxybenzene.

    Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylene oxide in the presence of a Lewis acid catalyst like aluminum chloride.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Hydroxyethyl)benzene-1,3-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(1-Hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding diol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Corresponding diols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-4-(1-Hydroxyethyl)benzene-1,3-diol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also be used in the synthesis of biologically active molecules.

Medicine

In medicine, ®-4-(1-Hydroxyethyl)benzene-1,3-diol is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications.

Wirkmechanismus

The mechanism of action of ®-4-(1-Hydroxyethyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The hydroxyethyl group may also play a role in modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-Hydroxyethyl)benzene-1,3-diol: Lacks the chiral center, making it a racemic mixture.

    4-(1-Hydroxyethyl)benzene-1,2-diol: Differently substituted benzene ring.

    4-(1-Hydroxyethyl)benzene-1,4-diol: Hydroxyl groups at different positions.

Uniqueness

®-4-(1-Hydroxyethyl)benzene-1,3-diol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the chiral center distinguishes it from other similar compounds, potentially leading to different pharmacological effects.

Eigenschaften

Molekularformel

C8H10O3

Molekulargewicht

154.16 g/mol

IUPAC-Name

4-[(1R)-1-hydroxyethyl]benzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3/t5-/m1/s1

InChI-Schlüssel

DUNRSBLUMXLQPE-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=C(C=C(C=C1)O)O)O

Kanonische SMILES

CC(C1=C(C=C(C=C1)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.